Sculponeatin O

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Sculponeatin O and related compounds involves several key techniques and reactions to construct their intricate molecular framework. Notable methods include regio- and stereoselective aldol reactions, intramolecular Diels-Alder reactions, and radical cyclizations. These approaches are critical for installing the various rings and functional groups characteristic of the diterpene structure (Pan et al., 2014). Another synthesis route highlights the use of diastereoselective Nazarov and ring-closing metathesis reactions, alongside efficient formation of the bicyclo[3.2.1]octane ring system through reductive radical cyclization (Moritz et al., 2014).

Molecular Structure Analysis

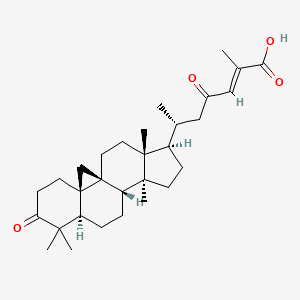

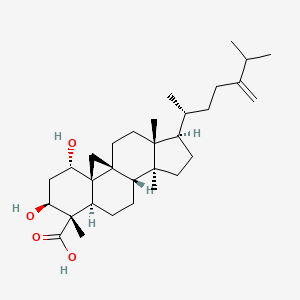

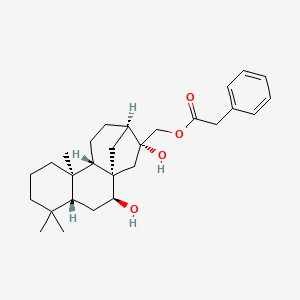

Sculponeatin O's molecular structure is characterized by its ent-kaurane skeleton, which includes several rings and functional groups. Extensive spectroscopic analysis, including 1D and 2D NMR and MS techniques, plays a vital role in elucidating the structure of Sculponeatin O and its derivatives. For example, Sculponeatin O, along with Sculponeatins N and a new A-ring contracted oleanane triterpenoid, were identified and their structures confirmed through such analyses (Wang et al., 2009).

Chemical Reactions and Properties

The chemical behavior of Sculponeatin O involves interactions and reactions characteristic of diterpenoids. These include regio- and diastereoselective Heck cyclizations to access bicyclo[3.2.1]octanone ring systems, which are key structural motifs in Sculponeatin O and related compounds (Li et al., 2020). Multicomponent reactions (MCRs) and the use of ionic liquids also offer eco-compatible methods for the synthesis of heterocyclic compounds, potentially applicable to Sculponeatin O derivatives (Isambert et al., 2011).

Physical Properties Analysis

The physical properties of Sculponeatin O, such as solubility, melting point, and crystal structure, are determined by its molecular structure. While specific details on Sculponeatin O's physical properties are not directly mentioned in the available literature, these properties generally depend on the compound's specific functional groups and overall molecular architecture.

Chemical Properties Analysis

Sculponeatin O's chemical properties, including its reactivity and interactions with other chemical species, are influenced by its ent-kaurane diterpenoid structure. These properties are essential for understanding its potential biological activities and applications in chemical synthesis. The compound's cytotoxicity and potential anti-inflammatory activities are highlighted in research, indicating its relevance in therapeutic contexts (Jiang et al., 2002).

Applications De Recherche Scientifique

Cytotoxic Activities : Research has shown that compounds similar to Sculponeatin O, such as Sculponeatins J and K, exhibit cytotoxic activities against human tumor cells. For instance, Sculponeatin J demonstrated significant inhibitory effects with IC50 values less than 1.0 μg/mL against K562 and T24 tumor cells (Jiang et al., 2010).

Total Synthesis Studies : The total synthesis of Sculponeatin N, a compound related to Sculponeatin O, has been achieved. This synthesis involves regio- and stereoselective reactions, which are critical for forming the complex structure of these compounds (Pan et al., 2014).

Diterpenoids Isolation and Antioxidant Action : Other studies have isolated various diterpenoids, including Sculponeatins, from Isodon sculponeatus and investigated their antioxidation actions. These compounds, including Sculponeatin, have shown the ability to scavenge oxygen free radicals and hydroxyl free radicals (Xia, 2002).

Bioactivity of Seco-ent-Kaurane Diterpenoids : A study on 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus, including Sculponeatin O, highlighted their significant cytotoxic activity against various human tumor cell lines (Jiang et al., 2014).

Natural Occurrence and Structure Elucidation : Sculponeatin O was first reported in a study which isolated and elucidated the structures of new ent-kaurane diterpene derivatives from Isodon sculponeatus. This study was pivotal in understanding the natural occurrence and structural complexity of Sculponeatin O (Wang et al., 2009).

Mécanisme D'action

Target of Action

Sculponeatin O is a bioactive polycyclic diterpene isolated from Isodon sculponeatus The primary targets of Sculponeatin O are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound’s synthesis involves diastereoselective nazarov and ring-closing metathesis reactions, leading to the formation of a bicyclo[321]octane ring system through a reductive radical cyclization . This structural feature may play a crucial role in its interaction with its targets.

Biochemical Pathways

It is derived from the parent ent-kaurene carboskeleton through oxidative scission of the c6-c7 bond, with additional oxidations and skeletal rearrangements leading to further structural diversification . This suggests that Sculponeatin O may influence pathways related to oxidative stress and skeletal rearrangements.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that sculponeatin o possesses activity against k562 and hepg2 cell lines . This suggests that Sculponeatin O may have cytotoxic effects, potentially making it useful in the treatment of certain types of cancer.

Action Environment

It is known that environmental factors can significantly influence the action of many compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect a compound’s stability, solubility, and interactions with its targets.

Propriétés

IUPAC Name |

[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.